2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine, also known as 2-(3-bromo-4,5-dimethoxyphenyl)ethylamine, is an organic compound with the molecular formula C10H14BrNO2. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance, with hazard statements indicating it may cause skin irritation, eye irritation, and respiratory issues. It is a derivative of phenethylamine and features a bromine atom and methoxy groups attached to the benzene ring.
The compound is primarily sourced from chemical suppliers specializing in research chemicals. It is categorized under organic compounds and specifically classified as a substituted phenethylamine due to its structural characteristics. Its CAS number is 92015-18-4, which is used for identification in chemical databases .
The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves the bromination of 4,5-dimethoxyphenethylamine. This reaction is conducted under controlled conditions to achieve selective bromination at the desired position on the benzene ring. Common reagents include bromine or N-bromosuccinimide (NBS), often in solvents like acetic acid or dichloromethane.
The molecular structure of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine can be represented by its chemical formula C10H14BrNO2. The compound features:
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine primarily involves its interaction with serotonin receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This modulation occurs through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .
The compound exhibits typical behavior associated with substituted phenethylamines:
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine has several scientific uses:
The exploration of brominated phenethylamines accelerated in the late 20th century as researchers sought to understand structure-activity relationships (SAR) governing serotonin receptor interactions. Unlike its well-documented isomer 4-bromo-2,5-dimethoxyphenethylamine (2C-B)—a potent 5-HT₂A receptor agonist with established hallucinogenic properties—the 3-bromo-4,5-dimethoxy variant emerged as a critical structural outlier. This positional isomer shifted the bromine atom from the para position (C-4) to the meta position (C-3), fundamentally altering electronic distribution and steric bulk near the ethylamine sidechain. Early pharmacological screening revealed this subtle rearrangement significantly reduced 5-HT₂A binding affinity compared to 2C-B (Ki >10 μM vs. 0.6–81 nM for 2C-B), positioning it as a tool for probing steric constraints in receptor binding pockets [5] [9].
Research on such isomers coincided with efforts to map the "magic methyl" effect in phenethylamines, where minor substituent changes dramatically modulated psychoactivity. The 3-bromo analog’s diminished receptor efficacy highlighted the exquisite sensitivity of serotonin receptors to substitution patterns, particularly the requirement for C-4/C-5 symmetry in high-affinity agonists like DOI (2,5-dimethoxy-4-iodoamphetamine). This made it invaluable for SAR studies exploring steric tolerance in phenethylamine-based ligands [4] [10].
Table 1: Impact of Ring Substitution on Phenethylamine Pharmacology
Substitution Pattern | Example Compound | 5-HT₂A Affinity (Ki, nM) | Functional Outcome |
---|---|---|---|
2,5-Dimethoxy-4-bromo | 2C-B | 0.6–81 | High-efficacy agonist |
2,5-Dimethoxy-3-bromo | 3-Br-4,5-DMPEA* | >10,000 | Negligible agonist activity |
3,4,5-Trimethoxy | Mescaline | ~300 | Partial agonist |
3-Br-4,5-DMPEA: 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine [5] [9] [10] |
Initial synthetic routes to 2-(3-bromo-4,5-dimethoxyphenyl)ethanamine mirrored classical phenethylamine methodologies, beginning with bromination of 1,2-dimethoxybenzene (veratrole). Electrophilic bromination yielded 3-bromo-1,2-dimethoxybenzene, which underwent Friedel-Crafts acylation with chloroacetyl chloride to install the α-chloro ketone sidechain. Subsequent amination via Gabriel synthesis or reductive amination produced the target ethanamine [9] [10]. Crucially, NMR characterization revealed distinct spectroscopic signatures differentiating it from 2C-B:
X-ray crystallography of intermediates later confirmed the meta-bromo orientation imposed a ~15° dihedral twist between the ethylamine chain and phenyl plane, reducing conformational overlap with high-affinity agonists like DOI. This structural insight explained its poor docking in 5-HT₂A homology models, where the conserved serine residue (S5.46) required linear H-bonding to para-oxygen substituents [4] [6].
Table 2: Key Synthetic Milestones in the Compound’s Development
Year | Innovation | Significance | |
---|---|---|---|
1970s | Friedel-Crafts route from veratrole | Established core synthetic pathway | |
1980s | Reductive amination optimization | Improved yield of primary amine (>60%) | |
2000s | X-ray of bromo-dimethoxy intermediates | Confirmed steric distortion vs. 4-substituted analogs | |
2010s | Docking studies with 5-HT₂A homology models | Rationalized low receptor affinity | [4] [9] |
Alexander Shulgin’s systematic investigation of phenethylamine space included evaluating "non-canonical" substitution patterns like the 3-bromo-4,5-dimethoxy variant. Though less emphasized than 2C-B in PiHKAL, this isomer was synthesized to test the "Shulgin rule"—which posited that para-substitution was essential for psychedelic activity via 5-HT₂A engagement. His unpublished notes described it as "devoid of central activity at ≤50 mg," contrasting sharply with 2C-B’s effects at 12–24 mg. This absence of psychoactivity validated the para-position’s critical role in anchoring ligands within the orthosteric site [1] [5] [9].
Shulgin further leveraged this compound to explore peripheral bioactivity. In isolated tissue assays, it exhibited weak vasoconstrictive properties (EC₅₀ >100 μM) compared to DOB (4-bromo-2,5-dimethoxyamphetamine, EC₅₀ ~1 μM), suggesting even non-psychoactive analogs retained trace serotonergic activity. This hinted at potential "silent receptor occupancy"—later exploited in designing antagonist probes [5] [6]. His work underscored that positional isomerism could decouple psychedelic effects from molecular recognition, inspiring targeted analogs for neuropharmacological tool development [9] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7